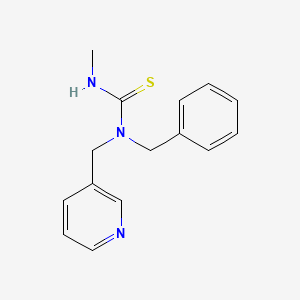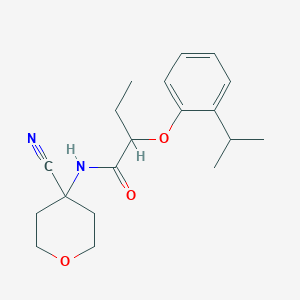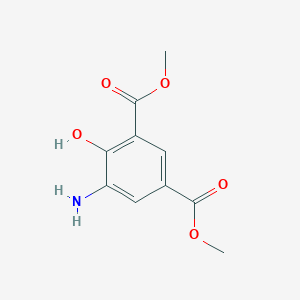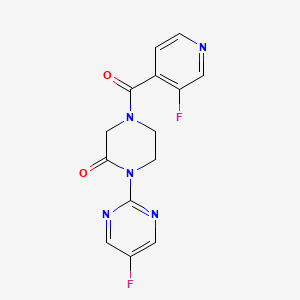
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, also known as DEACM, is a fluorescent probe that is widely used in scientific research. It belongs to the class of coumarin-based fluorescent probes and has a unique structure that makes it highly suitable for a range of applications. In
科学的研究の応用
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. It is commonly used as a fluorescent probe to study cellular processes such as endocytosis, exocytosis, and intracellular trafficking. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has also been used to study protein-protein interactions and enzyme activity.
作用機序
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one works by binding to specific molecules or structures within cells, which causes it to fluoresce. The exact mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the interaction between the coumarin-based structure of the probe and the target molecule. The fluorescence emitted by (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can be detected using a range of imaging and spectroscopic techniques.
Biochemical and Physiological Effects
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a non-toxic fluorescent probe that has minimal impact on cellular processes. It has been shown to be highly specific in its binding to target molecules, which makes it an excellent tool for studying cellular processes. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has also been used to study the effects of drugs and other compounds on cellular processes.
実験室実験の利点と制限
The main advantage of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is its high specificity and sensitivity, which makes it a valuable tool for studying cellular processes. It is also relatively easy to synthesize and has minimal impact on cellular processes. However, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one does have some limitations. It is not suitable for use in vivo and can only be used in vitro. Additionally, the fluorescence emitted by (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can be affected by environmental factors such as pH and temperature.
将来の方向性
There are many potential future directions for research involving (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. This could involve modifying the structure of the probe to improve its specificity or sensitivity. Another area of interest is the use of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one in drug discovery and development. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one could be used to screen large libraries of compounds for their effects on cellular processes, which could lead to the development of new drugs. Finally, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one could be used in combination with other imaging and spectroscopic techniques to study complex cellular processes in more detail.
Conclusion
In conclusion, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a valuable tool for studying cellular processes in vitro. Its unique structure and high specificity make it a valuable tool for a range of scientific research applications. The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is relatively straightforward, and it has minimal impact on cellular processes. While (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one does have some limitations, there are many potential future directions for research involving this fluorescent probe.
合成法
The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one involves a series of chemical reactions that start with the condensation of 4-diethylaminobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with the appropriate equipment and expertise.
特性
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-23(4-2)18-12-9-16(10-13-18)11-14-20(24)19-15-17-7-5-6-8-21(17)26-22(19)25/h5-15H,3-4H2,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQXAOYJYWNSN-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1-cyclopropylethyl)-2-[4-methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2392997.png)




![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393006.png)
![1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2393007.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)

![5-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2393013.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2393015.png)